molecular formula C24H18 B14678801 1,1'-(Buta-1,3-diene-2,3-diyl)dinaphthalene CAS No. 31540-91-7

1,1'-(Buta-1,3-diene-2,3-diyl)dinaphthalene

Cat. No.: B14678801
CAS No.: 31540-91-7
M. Wt: 306.4 g/mol
InChI Key: FNNUMAVZRVMUJR-UHFFFAOYSA-N
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Description

1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected via a buta-1,3-diene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with buta-1,3-diene. One common method is the dehydrohalogenation of 1,4-dihalobut-2-ene in the presence of a strong base such as potassium hydroxide. The reaction is carried out under reflux conditions in an alcoholic medium .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. For instance, the use of rhodium-based catalysts in the hydroformylation of conjugated dienes has been reported to produce high regio- and enantio-selectivities .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Acylated naphthalene derivatives.

Scientific Research Applications

1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, including Diels-Alder cycloadditions, which can modify its biological activity .

Comparison with Similar Compounds

Uniqueness: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is unique due to its dual naphthalene structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and organic synthesis.

Properties

CAS No.

31540-91-7

Molecular Formula

C24H18

Molecular Weight

306.4 g/mol

IUPAC Name

1-(3-naphthalen-1-ylbuta-1,3-dien-2-yl)naphthalene

InChI

InChI=1S/C24H18/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-16H,1-2H2

InChI Key

FNNUMAVZRVMUJR-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC2=CC=CC=C21)C(=C)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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